2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
One area of application involves the synthesis and investigation of the biological activity of related compounds. For instance, studies on the synthesis of ring-fluorinated phenylephrines from corresponding fluorinated hydroxybenzaldehydes, including compounds structurally related to "2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride," reveal the significant impact of ring fluorination on adrenergic properties. These alterations in potency and selectivity for alpha- and beta-adrenergic systems offer insights into the influence of fluorine on molecular interactions and biological outcomes (Kirk et al., 1986).
Material Science and Polymer Chemistry
In material science, the synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines, including those structurally related to "2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride," demonstrates the compound's relevance. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the material's potential for high-performance applications (Xie et al., 2001).
Organic Synthesis
Furthermore, "2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride" and its analogs play a crucial role in organic synthesis, where their unique chemical properties are harnessed to develop new synthetic routes and reactions. The exploration of ortho-selective cross-coupling of fluorobenzenes with Grignard reagents, facilitated by the presence of directing groups like hydroxy, underscores the strategic use of fluorinated compounds in constructing complex molecular architectures (Manabe & Ishikawa, 2008).
Analytical Chemistry and Radiopharmaceutical Development
In analytical chemistry and radiopharmaceutical development, the manipulation of fluorine atoms within molecules similar to "2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride" has led to the creation of novel probes and tracers. For example, the synthesis of [(18)F]4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide as a potential PET probe illustrates the critical role of fluorine in developing diagnostic tools (Huang, Gillies, & Tian, 2015).
properties
IUPAC Name |
2-fluoro-6-hydroxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMBFGQLHDEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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